

Synthesis pathway for 2-Allyl-6-methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

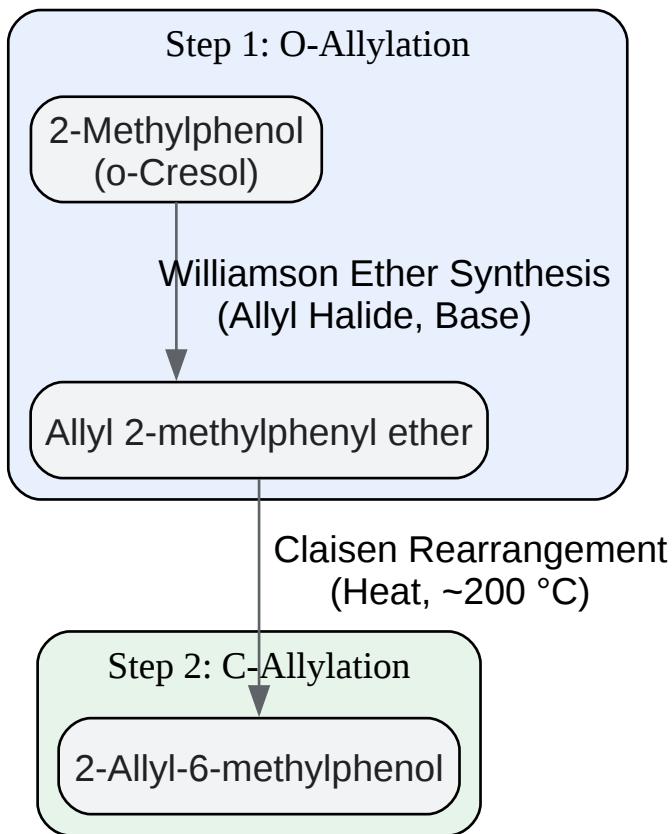
Compound of Interest

Compound Name:	2-Allyl-6-methylphenol
Cat. No.:	B1664677

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **2-Allyl-6-methylphenol**

Introduction


2-Allyl-6-methylphenol, also known as 6-allyl-o-cresol, is a disubstituted phenol of significant interest in organic synthesis.^{[1][2]} Its structure, featuring both a nucleophilic hydroxyl group and a reactive allyl group ortho to a methyl substituent, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The strategic placement of the functional groups allows for a variety of subsequent chemical transformations.

This technical guide provides a comprehensive overview of the principal and most reliable pathway for the synthesis of **2-Allyl-6-methylphenol**. The core strategy is a robust and high-yielding two-step sequence that begins with the readily available starting material, 2-methylphenol (o-cresol). This process involves a classical Williamson ether synthesis for O-allylation, followed by a thermally induced, intramolecular Claisen rearrangement to furnish the target C-allylated phenol.^{[3][4]} This document is designed for researchers and development professionals, offering not just procedural steps, but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible execution.

Core Synthesis Pathway: A Two-Step Approach

The synthesis is logically executed in two distinct stages. First, the phenolic proton of 2-methylphenol is removed by a base, and the resulting phenoxide undergoes a nucleophilic substitution with an allyl halide to form an ether linkage. Second, this intermediate, allyl 2-

methylphenyl ether, is subjected to heating, which initiates a pericyclic rearrangement to yield the final product.

[Click to download full resolution via product page](#)

Caption: Overall workflow for the synthesis of **2-Allyl-6-methylphenol**.

Part 1: Synthesis of Allyl 2-methylphenyl ether via Williamson Ether Synthesis

Expertise & Experience: Mechanistic Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. The reaction proceeds via an SN_2 mechanism. The first and critical step is the deprotonation of the phenol. 2-Methylphenol is weakly acidic, and a suitable base is required to generate the corresponding 2-methylphenoxide anion. While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K_2CO_3) is often preferred in a laboratory setting for its lower cost, ease of handling, and sufficient basicity to deprotonate the phenol, especially when paired with

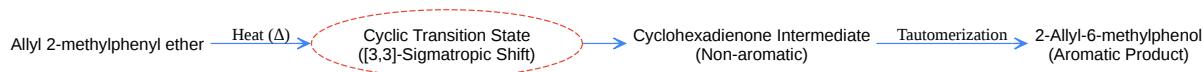
a polar aprotic solvent like acetone or DMF which facilitates the SN2 reaction.^[3] The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride), displacing the halide and forming the C-O bond of the ether.

Experimental Protocol: O-Allylation

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylphenol and anhydrous potassium carbonate in a polar aprotic solvent such as acetone.
- Reagent Addition: Add allyl bromide dropwise to the stirring suspension at room temperature.
- Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting phenol.
- Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K_2CO_3).
- Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude allyl 2-methylphenyl ether can be purified by vacuum distillation, though for the subsequent rearrangement step, a simple aqueous workup to remove any remaining salts followed by drying may be sufficient.

Data Presentation: Reagent Table

Reagent	Molar Mass (g/mol)	Molar Eq.	Quantity	Role
2-Methylphenol	108.14	1.0	(e.g., 10.8 g)	Starting Material
Allyl Bromide	120.98	1.1 - 1.2	(e.g., 13.3 g)	Allyl Source
Potassium Carbonate	138.21	1.5	(e.g., 20.7 g)	Base
Acetone	58.08	-	(e.g., 200 mL)	Solvent


Part 2: Synthesis of 2-Allyl-6-methylphenol via Claisen Rearrangement

Expertise & Experience: Mechanistic Rationale

The aromatic Claisen rearrangement is a powerful, uncatalyzed, intramolecular reaction for forming carbon-carbon bonds.^[5] It is classified as a[6]-sigmatropic rearrangement, a type of pericyclic reaction where bonds are broken and formed in a single, concerted step through a cyclic transition state.^{[6][7][8]} When allyl 2-methylphenyl ether is heated, the allyl group migrates from the oxygen atom to the ortho-carbon of the aromatic ring.^[9]

This process involves a highly ordered, chair-like six-membered transition state.^[6] The initial rearrangement disrupts the aromaticity of the ring, forming a transient cyclohexadienone intermediate.^{[7][9]} This intermediate rapidly undergoes enolization (a tautomerization) to restore the highly stable aromatic ring, yielding the final **2-Allyl-6-methylphenol** product.^{[6][9]}

Trustworthiness: A Self-Validating System The protocol's integrity is validated by the high regioselectivity of the reaction. The intramolecular nature of the Claisen rearrangement ensures that the allyl group migrates specifically to the adjacent ortho position.^[10] While typically requiring high temperatures (180-220 °C)^[3], the reaction is often clean. For substrates sensitive to heat, Lewis acids (such as BCl_3 or various metal triflates) can be employed as catalysts to significantly lower the required reaction temperature, sometimes even to ambient temperatures.^{[11][12]} This catalytic approach represents a key process optimization, minimizing potential thermal decomposition and side-product formation.

[Click to download full resolution via product page](#)

Caption: Mechanism of the aromatic Claisen rearrangement.

Experimental Protocol: Thermal Rearrangement

- Reaction Setup: Place the purified allyl 2-methylphenyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer. The reaction is often run neat (without solvent) or in a high-boiling inert solvent like diethylaniline.
- Reaction: Heat the ether to a high temperature (typically 190-210 °C). The progress of the rearrangement can be monitored by TLC or ¹H NMR by observing the disappearance of the ether signals and the appearance of the product signals.
- Completion: Maintain the temperature until the starting material is consumed (usually several hours).
- Purification (Self-Validation): The crude product is a dark liquid. The primary method for purification is vacuum distillation. The significant difference in boiling points between any remaining starting material and the higher-boiling phenolic product allows for effective separation. This purification step is critical for validating the successful conversion and obtaining a product of high purity.[\[13\]](#)

Data Presentation: Product Characterization

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O	[1] [14]
Molecular Weight	148.20 g/mol	[15]
Boiling Point	231-233 °C (lit.)	[16] [17]
Density	0.992 g/mL at 25 °C (lit.)	[17]
Refractive Index (n _{20/D})	1.538 (lit.)	[17]
Appearance	Liquid	

Structural confirmation is achieved through spectroscopic methods:

- ¹H NMR: Will show characteristic signals for the aromatic protons, a singlet for the methyl group, vinyl protons of the allyl group, a methylene group attached to the ring, and a broad singlet for the phenolic -OH.[\[18\]](#)
- ¹³C NMR: Will display 10 distinct carbon signals corresponding to the molecular structure.

- IR Spectroscopy: Will show a strong, broad absorption band for the O-H stretch (around $3400\text{-}3500\text{ cm}^{-1}$) and characteristic peaks for C=C stretching of the allyl group and the aromatic ring.[\[1\]](#)

Conclusion

The synthesis of **2-Allyl-6-methylphenol** is reliably achieved through a classical two-step sequence of Williamson ether synthesis followed by a thermal Claisen rearrangement. This pathway is efficient, high-yielding, and demonstrates fundamental principles of organic synthesis. The intramolecular and concerted nature of the Claisen rearrangement provides excellent regioselectivity for the desired ortho-allylated product. Understanding the mechanistic underpinnings of each step, from the $\text{SN}2$ O-allylation to the pericyclic C-allylation, allows for rational optimization, such as the use of Lewis acid catalysis to mitigate the need for high temperatures. The protocols and data presented herein provide a robust framework for the successful synthesis and validation of this valuable chemical intermediate.

References

- Claisen Rearrangement: Mechanism & Examples. NROChemistry. [\[Link\]](#)
- Claisen Rearrangement: Mechanism, Steps & Key Examples. Vedantu. [\[Link\]](#)
- Claisen Rearrangement. Organic Chemistry Portal. [\[Link\]](#)
- An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. BYJU'S. [\[Link\]](#)
- Claisen rearrangement. Slideshare. [\[Link\]](#)
- how can you synthesize 2-allylphenol
- Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. American Chemical Society. [\[Link\]](#)
- Claisen rearrangement. Wikipedia. [\[Link\]](#)
- WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt.
- Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations.
- Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers.
- **2-Allyl-6-methylphenol**.
- The Claisen Rearrangement. Organic Reactions. [\[Link\]](#)
- 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [\[Link\]](#)
- CN104211581A - Synthesis process of allylphenol compounds.
- US3929904A - Process for the selective allylation of ortho alkoxy phenols.
- **2-allyl-6-methylphenol** (C₁₀H₁₂O). PubChemLite. [\[Link\]](#)

- US4060563A - Process for preparing 2-allyl phenol.
- The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
- Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methoxy Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Substitution Using NaOH.
- NMR Chemical Shifts of Trace Impurities.
- Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Allyl-6-methylphenol | C10H12O | CID 76883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. how can you synthesize 2-allylphenol from phenol? | Filo [askfilo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Claisen Rearrangement: Mechanism, Steps & Key Examples [vedantu.com]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Claisen rearrangement | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt - Google Patents [patents.google.com]
- 13. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 14. PubChemLite - 2-allyl-6-methylphenol (C10H12O) [pubchemlite.lcsb.uni.lu]
- 15. 2-Allyl-6-methylphenol 98 3354-58-3 [sigmaaldrich.com]

- 16. chemsynthesis.com [chemsynthesis.com]
- 17. 2-ALLYL-6-METHYLPHENOL | 3354-58-3 [chemicalbook.com]
- 18. 2-ALLYL-6-METHYLPHENOL(3354-58-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis pathway for 2-Allyl-6-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664677#synthesis-pathway-for-2-allyl-6-methylphenol\]](https://www.benchchem.com/product/b1664677#synthesis-pathway-for-2-allyl-6-methylphenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com